3-(Dibenzylamino)butan-2-one

Description

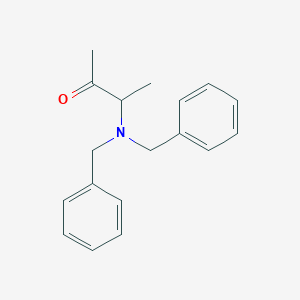

3-(Dibenzylamino)butan-2-one is a tertiary amine-containing ketone characterized by a dibenzylamino group (-N(CH₂C₆H₅)₂) at the 3-position and a ketone group at the 2-position of a four-carbon chain. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of α-amino ketones and their derivatives. Its structural features enable participation in diverse reactions, including nucleophilic additions and cyclizations, which are critical for synthesizing bioactive molecules and heterocycles .

Properties

CAS No. |

68543-43-1 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

3-(dibenzylamino)butan-2-one |

InChI |

InChI=1S/C18H21NO/c1-15(16(2)20)19(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3 |

InChI Key |

VPRWCKWKTYPOIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Chain Lengths

Compounds sharing the dibenzylamino-ketone scaffold but differing in chain length or substituent positions exhibit distinct physicochemical and reactivity profiles:

Key Observations :

- Chain Length: Increasing chain length (e.g., from propanone (10a) to pentanone (10c)) correlates with higher molecular weight and altered solubility. For example, 10c (pentanone) exhibits lower polarity, favoring organic-phase reactions .

- Reactivity : Shorter chains (e.g., 10a) show faster ketone participation in nucleophilic additions due to reduced steric hindrance .

Substituent-Modified Analogues

Substituents on the aromatic or aliphatic moieties significantly influence chemical behavior:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in 3-((4-nitrophenyl)thio)butan-2-one increases ketone electrophilicity, accelerating nucleophilic attack compared to 3c .

- Steric Effects : Bulky groups (e.g., triisopropylsilyl (TIPS) in indole derivatives) reduce reaction yields due to hindered access to the reactive site .

Cyclic vs. Acyclic Derivatives

Cyclic α-amino ketones, such as quaternary α-allyl-α-arylamino cyclobutanones, demonstrate distinct stability and reactivity compared to acyclic analogues like 3c:

Key Observations :

- Ring Strain: Cyclobutanones undergo faster ring-opening reactions due to inherent strain, whereas acyclic derivatives like 3c prioritize ketone-specific transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.